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molecular formula C5H12N2OS B8651935 1-(S-Methylsulfonimidoyl)pyrrolidine

1-(S-Methylsulfonimidoyl)pyrrolidine

Cat. No. B8651935
M. Wt: 148.23 g/mol
InChI Key: MYBUVORHYPOVSG-UHFFFAOYSA-N
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Patent
US09422312B2

Procedure details

A solution of sodium anthracenide (0.6 M in 1,2-dimethoxyethane; 20 mL) is added drop wise to methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone (2.00 g) in 1,2-dimethoxyethane (10 mL) at 0° C. until the blue color persists for a few minutes. The reaction mixture is quenched with hydrochloric acid (3 N; 3 mL), diluted with dichloromethane (60 mL), and stirred for a few minutes. The aqueous phase is separated, washed with dichloromethane and diethyl ether, and basified with solid sodium carbonate. The water is removed in vacuo and the dry residue is stirred with dichloromethane (20 mL) for 1 h. The extract is filtered, dried over MgSO4, and concentrated in vacuo to give the title compound. Mass spectrum (ESI+): m/z=149 [M+H]+.
Name
sodium anthracenide
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-]1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.[Na+].[CH3:16][S:17](=[N:24]S(C1C=CC(C)=CC=1)(=O)=O)([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18]>COCCOC>[NH:24]=[S:17]([CH3:16])([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18] |f:0.1|

Inputs

Step One
Name
sodium anthracenide
Quantity
20 mL
Type
reactant
Smiles
[C-]1=CC=CC2=CC3=CC=CC=C3C=C12.[Na+]
Name
methyl[(4-methylbenzenesulfonyl)imino]pyrrolidin-1-yl-λ6-sulfanone
Quantity
2 g
Type
reactant
Smiles
CS(=O)(N1CCCC1)=NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with hydrochloric acid (3 N; 3 mL)
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (60 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
washed with dichloromethane and diethyl ether
CUSTOM
Type
CUSTOM
Details
The water is removed in vacuo
STIRRING
Type
STIRRING
Details
the dry residue is stirred with dichloromethane (20 mL) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The extract is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=S(=O)(N1CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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